2,4-Dihydroxybenzaldehyde oxime
Description
2,4-Dihydroxybenzaldehyde (B120756) oxime, also known as β-resorcylaldoxime, is an organic compound with significant relevance in various fields of chemical research. jacsdirectory.comcymitquimica.com This derivative of 2,4-dihydroxybenzaldehyde belongs to the class of oximes, which are characterized by the C=N-OH functional group. ontosight.aiwikipedia.org Its unique structural features and versatile reactivity have made it a subject of increasing interest for both academic and industrial applications. jacsdirectory.com
Structure
3D Structure
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-(hydroxyiminomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H |
InChI Key |
YIAZXUFZAYNWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NO |
Origin of Product |
United States |
Structural Characteristics and Key Functional Groups
The molecular structure of 2,4-dihydroxybenzaldehyde (B120756) oxime consists of a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, and an oxime (-CH=N-OH) group. ontosight.ai The presence of these functional groups imparts distinct chemical properties to the molecule. jacsdirectory.comontosight.ai The hydroxyl groups contribute to its solubility and ability to form hydrogen bonds, while the oxime group is responsible for its unique reactivity, including participation in condensation reactions and nucleophilic substitutions. ontosight.ai
Table 1: Physicochemical Properties of 2,4-Dihydroxybenzaldehyde Oxime
| Property | Value |
| Molecular Formula | C7H7NO3 chemicalbook.comguidechem.com |
| Molecular Weight | 153.14 g/mol chemicalbook.comguidechem.com |
| Melting Point | 126-128 °C guidechem.com |
| Boiling Point | 578.5 °C at 760 mmHg guidechem.com |
| Density | 1.319 g/cm³ guidechem.com |
| Appearance | White solid wikipedia.org |
Note: Data sourced from various chemical databases and may have slight variations.
Historical Overview of Research and Development
The synthesis of oximes dates back to the 19th century and is typically achieved through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.orgorientjchem.org 2,4-Dihydroxybenzaldehyde (B120756) oxime is synthesized from 2,4-dihydroxybenzaldehyde and hydroxylamine hydrochloride. chemicalbook.com A common laboratory method involves stirring 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in water, followed by the slow addition of an aqueous sodium carbonate solution, resulting in a high yield of the oxime. chemicalbook.com
Early research on similar compounds, such as salicylaldoxime (B1680748), focused on their ability to form complexes with metal ions, leading to their use in analytical chemistry and hydrometallurgy. wikipedia.orgias.ac.in Over time, research expanded to explore the broader applications of dihydroxybenzaldehyde derivatives. The precursor, 2,4-dihydroxybenzaldehyde, has been a key starting material in the synthesis of various compounds, including fluorescent reagents and pharmaceutical intermediates. sigmaaldrich.comchemicalbook.com The development of more efficient synthesis methods, including microwave-assisted techniques and green chemistry approaches, has improved the production of 2,4-dihydroxybenzaldehyde oxime and its derivatives. jacsdirectory.com
Significance in Contemporary Chemical Research
Conventional Synthetic Routes
Conventional methods for synthesizing this compound are well-documented and typically rely on the condensation reaction between the parent aldehyde and hydroxylamine (B1172632) hydrochloride.
Condensation Reactions with Hydroxylamine Hydrochloride
The most common and straightforward synthesis involves the direct reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride. chemicalbook.comyccskarad.com In a typical procedure, 2,4-dihydroxybenzaldehyde is mixed with hydroxylamine hydrochloride in an aqueous medium. chemicalbook.com The reaction is often stirred at room temperature for a designated period to ensure the complete disappearance of the starting materials. chemicalbook.com One specific example reports a high yield of 97% for this compound when the reaction is carried out by stirring the reactants in water, followed by the slow addition of an aqueous sodium carbonate solution. chemicalbook.com The product, being a solid, precipitates out of the reaction mixture and can be isolated by filtration and washing with water. chemicalbook.com This method is favored for its simplicity and high efficiency.
The general reaction scheme is as follows:
C₇H₆O₃ + NH₂OH·HCl → C₇H₇NO₃ + HCl + H₂O
This reaction is a classic example of oxime formation from an aldehyde, a fundamental transformation in organic chemistry. orgsyn.org
Role of Buffering Agents in Oxime Formation
The pH of the reaction medium plays a crucial role in the formation of oximes. The reaction between an aldehyde or ketone and hydroxylamine is reversible and is typically catalyzed by either an acid or a base. To optimize the reaction rate and yield, buffering agents are often employed to maintain the pH within a desired range.
In the synthesis of this compound, bases such as sodium carbonate, sodium acetate (B1210297), or sodium bicarbonate are frequently used. chemicalbook.comgoogle.com For instance, the slow addition of a 0.23 M aqueous sodium carbonate solution to the reaction mixture of 2,4-dihydroxybenzaldehyde and hydroxylamine hydrochloride helps to neutralize the hydrochloric acid formed as a byproduct and maintain a favorable pH for the condensation reaction, leading to a high yield of the desired oxime. chemicalbook.com Similarly, sodium acetate or sodium bicarbonate can be used as alternatives to sodium hydroxide (B78521) in certain solvent systems like ethanol (B145695), THF, or ethyl acetate. google.com The use of these mild bases helps to drive the equilibrium towards the formation of the oxime and minimizes potential side reactions. In some procedures, sodium carbonate is added to a solution of 2,4-dihydroxybenzaldehyde, benzyl (B1604629) chloride, and ethanol, followed by refluxing to achieve the desired product. prepchem.com
Advanced Synthetic Approaches
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of advanced approaches such as microwave-assisted synthesis and the application of green chemistry principles.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov This technique utilizes microwave energy to heat the reaction mixture rapidly and uniformly, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govraco.cat
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iastate.edu In the context of this compound synthesis, this translates to using less toxic reagents, environmentally benign solvents, and developing more atom-economical reactions.
One approach that aligns with green chemistry principles is the use of water as a solvent, which is a non-toxic and readily available medium. yccskarad.com A study on the synthesis of various aryl oximes demonstrated that the reaction between aryl aldehydes and hydroxylamine hydrochloride can be efficiently carried out in mineral water at room temperature, offering an economical, practical, and environmentally friendly method. ias.ac.in This catalyst-free approach in an aqueous medium represents a significant step towards a greener synthesis of oximes. ias.ac.in
Another green aspect is the development of chemoselective methods. For instance, the use of Hyamine® as a catalyst in an aqueous medium has been shown to be highly chemoselective for the conversion of aldehydes to oximes, with no reaction observed for ketones under the same conditions. yccskarad.com This selectivity avoids the need for protecting groups and reduces the formation of byproducts.
Precursor Synthesis and Regioselectivity
The synthesis of 2,4-dihydroxybenzaldehyde, the precursor to the oxime, is a critical step that often involves considerations of regioselectivity. A common method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation of resorcinol (B1680541). google.comconicet.gov.ar A variation of this reaction utilizes phosphoryl chloride and dimethylformamide in acetonitrile (B52724) at low temperatures to produce a formamidinium chloride salt, which upon crystallization from warm water, yields 2,4-dihydroxybenzaldehyde. google.com This method is noted for its high throughput and cost-effectiveness. google.com
Regioselectivity becomes particularly important when modifications to the 2,4-dihydroxybenzaldehyde structure are desired prior to oxime formation. For example, the selective alkylation of the hydroxyl group at the 4-position is a key transformation for creating various derivatives. nih.gov A cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde in acetonitrile at 80 °C has been reported to provide excellent regioselectivity for the 4-alkylated product with high isolated yields. nih.gov This method offers a significant improvement over traditional alkylation procedures that often result in a mixture of products. nih.gov The ability to selectively functionalize the precursor allows for the synthesis of a diverse range of this compound analogs with tailored properties.
Synthesis of 2,4-Dihydroxybenzaldehyde
A prominent and efficient method for synthesizing 2,4-Dihydroxybenzaldehyde is the Vilsmeier-Haack reaction, starting from resorcinol. chemicalbook.comlookchem.com This formylation reaction can be effectively carried out using different reagent systems. For instance, the use of either phosphorous oxychloride (POCl₃) in dimethylformamide (DMF) or oxalyl chloride in DMF can produce 2,4-Dihydroxybenzaldehyde in high yields, typically ranging from 65% to 75%. chemicalbook.comlookchem.com The process involves the formation of intermediate formamidinium salts which are then converted to the final aldehyde. chemicalbook.com
Key to achieving high yield and purity is maintaining low temperatures during the reaction. For example, when using POCl₃/DMF in acetonitrile, the reaction is cooled to around -15°C during the addition of resorcinol. google.com Similarly, when using the oxalyl chloride-DMF system, the Vilsmeier reagent precipitates and requires higher dilution for effective stirring, with the subsequent addition of resorcinol also occurring at low temperatures. google.com The resulting formamidinium salt is then hydrolyzed to yield 2,4-Dihydroxybenzaldehyde. google.com
Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde
| Reagents | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Phosphorous oxychloride/DMF | Acetonitrile | Reaction cooled to -15°C | 70-75% | chemicalbook.comgoogle.com |
| Oxalyl chloride/DMF | Acetonitrile | Low temperature, higher dilution required | 69-70% | google.com |
| Pyrophosphoryl chloride/DMF | Not specified | Efficient formylation | Not specified | google.com |
Regioselective Functionalization of 2,4-Dihydroxybenzaldehyde Derivatives
The presence of two hydroxyl groups in 2,4-Dihydroxybenzaldehyde presents a challenge in regioselective functionalization. However, methods have been developed to selectively target the hydroxyl group at the 4-position. This selectivity is often attributed to the reduced reactivity of the 2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the adjacent aldehyde group.
A highly effective method for the regioselective alkylation of 2,4-Dihydroxybenzaldehyde involves the use of cesium bicarbonate (CsHCO₃) as a base in acetonitrile at 80°C. google.comprepchem.comuni.lu This approach provides excellent regioselectivity for the 4-hydroxy group and can generate the desired 4-alkoxy-2-hydroxybenzaldehydes in isolated yields of up to 95%. google.comprepchem.comuni.lu The milder basicity of CsHCO₃ compared to stronger carbonate bases minimizes the formation of bis-alkylated side products. google.com
Other conditions have also been developed for regioselective benzylation. One such method employs dry potassium fluoride (B91410) (KF) and benzyl chloride in acetonitrile, heating the mixture to reflux. google.com An alternative approach uses sodium bicarbonate (NaHCO₃) and potassium iodide (KI) in acetonitrile. google.com These methods provide a high-yield route to 4-benzyloxy-2-hydroxybenzaldehyde, a key intermediate in various synthetic processes. google.com The reaction of 2,4-Dihydroxybenzaldehyde with benzyl chloride in ethanol using sodium carbonate as a base also yields the dibenzyloxy derivative. prepchem.com
Regioselective Functionalization of 2,4-Dihydroxybenzaldehyde
| Reaction Type | Reagents | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Alkylation | Alkyl Halides | CsHCO₃ | Acetonitrile | 4-Alkoxy-2-hydroxybenzaldehydes | Up to 95% | google.comprepchem.comuni.lu |
| Benzylation | Benzyl Chloride | Potassium Fluoride (dry) | Acetonitrile | 4-Benzyloxy-2-hydroxybenzaldehyde | >70% (isolated) | google.com |
| Benzylation | Benzyl Chloride | NaHCO₃ / KI | Acetonitrile | 4-Benzyloxy-2-hydroxybenzaldehyde | High | google.com |
| Dibenzylation | Benzyl Chloride | Sodium Carbonate | Ethanol | 2,4-Dibenzyloxybenzaldehyde | 60% | prepchem.com |
Ligand Properties and Coordination Modes
The coordination behavior of this compound is largely dictated by the presence of its specific functional groups, which allow for various modes of interaction with metal ions.
This compound possesses multiple potential donor atoms, primarily the oxygen atoms of the two hydroxyl groups and the nitrogen and oxygen atoms of the oxime group. researchgate.net This multiplicity of donor sites grants the molecule its chelating capability, enabling it to bind to a central metal ion at multiple points. The presence of hydroxyl groups on the benzene ring is known to enhance the antioxidant capacity of such compounds by facilitating the donation of hydrogen atoms to free radicals. ontosight.ai
A predominant coordination mode for this compound is as a bidentate ligand. researchgate.net In this arrangement, it typically utilizes the oxygen atom of the oxime group and the nitrogen atom to bind to the metal center. researchgate.net This bidentate coordination is a key factor in the formation of stable metal complexes. researchgate.net
The chelation of a metal ion by this compound, involving coordination with one of the hydroxyl oxygens, results in the formation of stable chelate rings. researchgate.net This ring formation significantly enhances the stability of the resulting metal complex. The ability of the oxime ligand to form these chelate rings is a critical aspect of its coordination chemistry. researchgate.net
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound has been a subject of extensive research, leading to the development of various synthetic protocols and the characterization of a wide range of metal complexes. jacsdirectory.comresearchgate.net
A general method for the synthesis of this compound involves the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in an aqueous solution, often with the addition of a base like sodium carbonate to facilitate the reaction. chemicalbook.com For the synthesis of its metal complexes, a common approach involves reacting the ligand with a metal salt in a suitable solvent, such as ethanol. For instance, new N2O2 type Schiff base metal complexes have been synthesized by condensing 2,4-dihydroxybenzaldehyde and α-naphthylamine in ethanol, followed by the addition of a hot ethanolic solution of the desired metal acetate salt (e.g., Cu(CH3COO)2·H2O, Zn(CH3COO)2·H2O, and Ni(CH3COO)2·H2O) in a 1:1 molar ratio. sbmu.ac.irsbmu.ac.ir The resulting mixture is then stirred with heating, leading to the precipitation of the complex, which is subsequently filtered, washed, and dried. sbmu.ac.ir
This compound forms complexes with a variety of transition metal ions. Research has documented the synthesis and characterization of complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III). Additionally, Schiff base complexes derived from 2,4-dihydroxybenzaldehyde have been synthesized with Cu(II), Ni(II), and Zn(II). sbmu.ac.irsbmu.ac.ir Palladium(II) complexes have also been prepared by reacting the oxime with palladium chloride in ethanol. rsc.org The interaction of this compound-formaldehyde polymers with various metal ions, including UO22+, Fe3+, Cu2+, Ni2+, Co2+, and Mn2+, has also been studied, demonstrating the ligand's broad coordination capabilities. ias.ac.in
Table 1: Investigated Metal Ions in Complexation with this compound and its Derivatives
| Metal Ion | Type of Complex/Ligand | Reference |
|---|---|---|
| Mn(II) | This compound-formaldehyde polymer | ias.ac.in |
| Co(II) | This compound-formaldehyde polymer | ias.ac.in |
| Fe(II/III) | This compound-formaldehyde polymer (Fe3+) | ias.ac.in |
| Zn(II) | Schiff base derived from 2,4-dihydroxybenzaldehyde | sbmu.ac.irsbmu.ac.ir |
| Cu(II) | Schiff base derived from 2,4-dihydroxybenzaldehyde | sbmu.ac.irsbmu.ac.ir |
| Ni(II) | Schiff base derived from 2,4-dihydroxybenzaldehyde | sbmu.ac.irsbmu.ac.ir |
| Pd(II) | This compound complex | rsc.org |
| Ag(I) | Not explicitly found in the search results |
Structural Elucidation of Metal Complexes
The determination of the three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their chemical and physical properties. Various analytical techniques are employed to elucidate these structures, revealing a range of coordination geometries and the factors that govern their formation and stability.
Analysis of Coordination Geometries (e.g., Square Planar, Octahedral, Tetrahedral, Distorted Geometries)
The coordination of this compound and its derivatives, such as Schiff bases, to metal ions results in complexes with diverse and predictable geometries. researchgate.net The specific geometry adopted is highly dependent on the nature of the central metal ion, its oxidation state, and the coordination environment. researchgate.netscispace.com
Square Planar Geometry: This geometry is commonly observed for d⁸ metal ions like Ni(II) and Cu(II). researchgate.netscispace.com In complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde, UV-Visible and magnetic susceptibility data have confirmed a square planar geometry for both Cu(II) and Ni(II) complexes. sbmu.ac.ir The Ni(II) complex is reported to be diamagnetic, which is a characteristic feature of square planar Ni(II) complexes. sbmu.ac.ir Similarly, Cu(II) complexes with Schiff bases derived from salicylaldehyde (B1680747) often exhibit a square planar coordination, where the copper atom is coordinated by two imine nitrogen and two phenolate (B1203915) oxygen atoms from two bidentate ligands. scispace.com Coordination of this compound to Cu(II) also typically results in a square planar geometry. researchgate.net
Tetrahedral and Distorted Geometries: Depending on the metal ion and reaction conditions, tetrahedral and other distorted geometries can be formed. researchgate.net For example, a Zn(II) complex with a Schiff base derived from 2,4-dihydroxybenzaldehyde was found to possess a tetrahedral geometry. sbmu.ac.ir Cu(I) complexes with this compound may also adopt a tetrahedral geometry. researchgate.net In some cases, detailed structural analysis reveals distorted geometries, such as a distorted octahedron for a Cd(II) ion in a heterometallic coordination polymer.
Table 1: Coordination Geometries of Metal Complexes with this compound and its Derivatives
| Metal Ion | Ligand Type | Proposed Geometry | Supporting Evidence |
| Cu(II) | Schiff base of 2,4-dihydroxybenzaldehyde | Square Planar | UV-Vis and magnetic susceptibility data. sbmu.ac.ir |
| Ni(II) | Schiff base of 2,4-dihydroxybenzaldehyde | Square Planar | Diamagnetic properties, UV-Vis data. sbmu.ac.ir |
| Zn(II) | Schiff base of 2,4-dihydroxybenzaldehyde | Tetrahedral | Spectral and magnetic data. sbmu.ac.ir |
| Ni(II) | This compound | Square Planar or Octahedral | Dependent on coordination environment. researchgate.net |
| Cu(I) | This compound | Tetrahedral | General observation for Cu(I). researchgate.net |
| Co(II) | Schiff base of 2,4-dihydroxybenzaldehyde | Tetrahedral | Spectral and magnetic data. rdd.edu.iq |
| Cd(II) | Schiff base of 2,4-dihydroxybenzaldehyde | Tetrahedral | Spectral and magnetic data. rdd.edu.iq |
Factors Influencing Complex Stability and Structure
The stability and final structure of metal complexes formed with this compound are not arbitrary but are governed by a combination of several interrelated factors. These include the intrinsic properties of the metal ion and the ligand, as well as the conditions of the reaction environment.
Nature of the Metal Ion: The properties of the central metal ion, such as its charge, size (ionic radius), and electron configuration, play a pivotal role. For instance, studies on ion-exchange polymers derived from this compound showed that the selectivity for metal ions follows the order UO₂²⁺ > Fe³⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺. ias.ac.in This order can be partly attributed to the stability constants of the formed complexes and the ligand field stabilization energies, which are lower for ions like Co²⁺ and Mn²⁺, leading to less stable complexes. ias.ac.in
Ligand Characteristics and Chelation: this compound acts as a bidentate ligand, capable of forming stable chelate rings with metal ions through its hydroxyl and oxime groups. researchgate.net The formation of these chelate rings significantly enhances the stability of the complexes, an effect known as the chelate effect. Delocalization of π-electrons over the entire chelate ring can further increase the stability. sbmu.ac.ir The specific form of the ligand (keto vs. enol tautomer) that coordinates to the metal can also depend on factors like the metal salt used, which in turn affects the final geometry of the complex. researchgate.net
Reaction Conditions (pH): The pH of the reaction medium is a critical parameter that influences complex formation and stability. ias.ac.inresearchgate.net The uptake of metal ions by polymers derived from this compound was found to increase with increasing pH. ias.ac.in However, this is limited to a certain pH range to prevent the hydrolysis of the metal ions at higher pH values. ias.ac.in The stability of coordination compounds can be highly pH-dependent; for example, some cobalt(III) complexes have been shown to decompose in acidic conditions (pH < 7) but remain stable in alkaline solutions up to pH 10. researchgate.net The pH can affect the protonation state of the ligand, influencing its coordinating ability. researchgate.net
Steric Hindrance: Steric factors can also influence the stability and structure of the complexes. For example, the lower-than-expected uptake of Fe³⁺ by a this compound polymer, despite its high charge, was attributed to steric hindrance. ias.ac.in
Table 2: Summary of Factors Affecting Stability and Structure
| Factor | Description | Example/Effect |
| Metal Ion Properties | Charge, ionic radius, and ligand field stabilization energy of the central metal ion. | The stability of complexes with a 2,4-DBO polymer follows the order UO₂²⁺ > Fe³⁺ > Cu²⁺ > Ni²⁺, which correlates with stability constants. ias.ac.in |
| Chelation | Formation of stable, cyclic structures (chelate rings) by the bidentate ligand. | The bidentate nature of this compound leads to stable chelate complexes with transition metals. researchgate.net |
| Reaction pH | The acidity or alkalinity of the reaction medium. | Metal ion uptake by 2,4-DBO polymers increases with pH up to a certain point to avoid metal hydrolysis. ias.ac.in Complex stability can be confined to a specific pH range. researchgate.net |
| Steric Factors | Spatial arrangement of atoms and groups that may cause mutual repulsion. | Steric hindrance can lower the stability and uptake of certain metal ions, such as Fe³⁺, by polymeric ligands. ias.ac.in |
| Counter-ions/Solvent | The anion of the metal salt and the solvent used in the synthesis. | The choice of nickel(II) acetate versus nickel(II) chloride can lead to square-planar versus octahedral complexes, respectively. researchgate.net |
Vibrational Spectroscopy (FT-IR)
Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound confirms the presence of its key functional groups. The most prominent features are the hydroxyl (-OH) and oxime (C=N-OH) groups. A broad absorption band is typically observed in the high-frequency region (around 3400-3200 cm⁻¹) corresponding to the O-H stretching vibrations of the phenolic and oxime hydroxyl groups. nih.gov The broadness of this band suggests the presence of hydrogen bonding.
The stretching vibration of the azomethine or imine group (C=N) is a key characteristic, appearing in the 1650-1600 cm⁻¹ region. rsc.org The presence of aromatic C-H and C=C stretching vibrations further confirms the benzene ring structure.
When this compound acts as a ligand to form metal complexes, shifts in the vibrational frequencies of specific functional groups indicate their involvement in coordination. A shift in the ν(C=N) band to a lower or higher frequency upon complexation suggests that the nitrogen atom of the oxime group is a coordination site. Similarly, changes in the phenolic ν(O-H) band, or its disappearance, indicate the deprotonation of the phenolic hydroxyl group and coordination of the oxygen atom to the metal center. researchgate.net
The detailed analysis of the FT-IR spectrum reveals several characteristic bands that are crucial for the structural elucidation of this compound.
| Vibrational Band (cm⁻¹) | Assignment | Functional Group |
| ~3454 | ν(O-H) stretch | Phenolic and Oxime Hydroxyl |
| ~2981 | ν(C-H) stretch | Aromatic C-H |
| ~1641 | ν(C=N) stretch | Oxime (Azomethine) |
| ~1614, 1592, 1492 | ν(C=C) stretch | Aromatic Ring |
| ~1280-1000 | ν(C-O) stretch | Phenolic C-O |
This table is generated based on data for a similar dihydroxybenzaldehyde oxime isomer and general spectroscopic principles. nih.govrsc.org
The ν(O-H) stretching vibration appears as a broad band, indicative of intermolecular or intramolecular hydrogen bonding. The sharp band around 1641 cm⁻¹ is definitively assigned to the C=N stretching of the oxime moiety. rsc.org The series of bands between 1614 cm⁻¹ and 1492 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. rsc.org The C-O stretching of the phenolic groups can be observed in the 1280-1000 cm⁻¹ region. nih.gov
Electronic Absorption Spectroscopy (UV-Visible)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state.
The UV-Visible spectrum of this compound in a solvent like ethanol or methanol (B129727) typically displays absorption bands corresponding to π→π* and n→π* electronic transitions. libretexts.org
π→π Transitions:* These are high-energy transitions that arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic system and the C=N double bond, resulting in strong absorption bands, typically in the shorter wavelength UV region. malayajournal.org
n→π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are generally less intense than π→π* transitions. libretexts.org
For similar compounds like 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, an absorption band observed around 350 nm is attributed to a π-π* transition. malayajournal.org Aromatic aldehydes and oximes typically show strong absorptions related to these transitions below 400 nm.
| Wavelength (λmax) | Electronic Transition | Associated Chromophore |
| ~280-290 nm | π→π | Benzene Ring |
| ~330-350 nm | π→π / n→π* | C=N-OH group and conjugated system |
This table represents typical values for similar compounds and is for illustrative purposes. researchgate.netmalayajournal.org
When this compound binds to transition metal ions, the UV-Visible spectrum of the resulting complex shows significant changes. The position and intensity of the ligand's intrinsic π→π* and n→π* bands may shift, which is known as a bathochromic (red) or hypsochromic (blue) shift. These shifts confirm the coordination of the ligand to the metal ion.
Furthermore, for complexes involving transition metals with d-electrons, new, typically weaker, absorption bands may appear in the visible region of the spectrum. These bands are due to d-d electronic transitions, where an electron is promoted from a lower-energy d-orbital to a higher-energy d-orbital. The energy and number of these d-d transition bands are highly dependent on the coordination geometry of the metal center (e.g., octahedral, tetrahedral, square planar) and the identity of the metal ion. researchgate.net Analysis of these bands is therefore a primary method for determining the coordination geometry of the metal complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. rsc.org Studies on a palladium complex of this compound reveal characteristic chemical shifts that confirm the structure of the ligand. rsc.org
The signal for the oxime proton (C=N-OH) is typically found downfield, often as a sharp singlet. rsc.org The phenolic hydroxyl protons also appear as singlets, with their chemical shifts influenced by solvent and hydrogen bonding. The azomethine proton (HC=N) gives a characteristic singlet, and the protons on the aromatic ring appear as doublets or multiplets, with their splitting patterns and coupling constants providing information about their substitution pattern on the ring. rsc.org
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Oxime OH | ~10.17 | Singlet |
| Phenolic OH | ~9.90 | Singlet |
| Azomethine H (HC=N) | ~8.23 | Singlet |
| Aromatic H | ~7.23 | Doublet |
| Aromatic H | ~6.45 | Singlet |
| Aromatic H | ~6.21 | Doublet |
This table is based on reported data for a palladium complex of this compound in DMSO-d6. rsc.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom, including the aromatic carbons, the azomethine carbon (C=N), and the carbons bearing the hydroxyl groups. rsc.org The combination of ¹H and ¹³C NMR data allows for the unambiguous structural assignment of this compound.
Mass Spectrometry for Molecular Mass Determination
Mass spectrometry is employed to determine the molecular mass of this compound and to confirm its elemental composition. The compound has a molecular formula of C₇H₇NO₃ and a monoisotopic mass of 153.04259 Da. uni.lu High-resolution mass spectrometry (HRMS) of a palladium complex of the oxime showed a found mass-to-charge ratio (m/z) of 258.9459 for the molecular ion [M+], which is in close agreement with the calculated value of 258.9461. rsc.org
Predicted collision cross-section (CCS) values provide additional structural information. For the protonated molecule [M+H]⁺, the predicted CCS is 127.3 Ų, and for the sodium adduct [M+Na]⁺, it is 136.0 Ų. uni.lu
The table below summarizes the predicted mass spectrometric data for various adducts of this compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 154.04987 | 127.3 |
| [M+Na]⁺ | 176.03181 | 136.0 |
| [M-H]⁻ | 152.03531 | 129.2 |
| [M+NH₄]⁺ | 171.07641 | 147.2 |
| [M+K]⁺ | 192.00575 | 133.7 |
| [M]⁺ | 153.04204 | 126.3 |
| Data from PubChemLite uni.lu |
Powder X-ray Diffraction (PXRD) for Solid-State Structure Analysis
Powder X-ray Diffraction (PXRD) is a key technique for analyzing the solid-state structure of crystalline materials. While specific PXRD data for pure this compound is not detailed in the provided search results, analysis of related compounds and complexes provides insight into the crystalline nature of such materials. For instance, the crystal structure of a related brominated benzaldehyde (B42025) oxime was determined to be monoclinic with a P 21/c space group. rsc.org The analysis of precursor materials for metal aluminate spinels also demonstrates the utility of PXRD in identifying crystalline phases and monitoring transformations upon heating. researchgate.net This technique would be essential for characterizing the crystal lattice and phase purity of solid this compound.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to verify the stoichiometric composition of a compound. For a palladium complex of this compound with the formula C₇H₇NO₃Pd, the calculated and found elemental compositions are in close agreement. The calculated percentages were C, 32.39%; H, 2.72%; and N, 5.40%. The experimentally found values were C, 32.47%; H, 2.69%; and N, 5.45%. rsc.org This strong correlation confirms the elemental formula of the complex.
The table below compares the calculated and found elemental analysis data for the palladium complex.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 32.39 | 32.47 |
| Hydrogen (H) | 2.72 | 2.69 |
| Nitrogen (N) | 5.40 | 5.45 |
| Data for C₇H₇NO₃Pd complex rsc.org |
Thermal Analysis (Thermogravimetric Analysis - TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability of a compound by measuring its mass change as a function of temperature. While specific TGA data for this compound is not available in the provided search results, the melting point of the related precursor, 2,4-Dihydroxybenzaldehyde, is reported to be between 135-137 °C. sigmaaldrich.com TGA would provide crucial information on the decomposition temperature and thermal behavior of the oxime, which is essential for understanding its stability and potential applications at elevated temperatures.
Reactivity and Reaction Mechanisms of 2,4 Dihydroxybenzaldehyde Oxime
General Reactivity Profile of 2,4-Dihydroxybenzaldehyde (B120756) Oxime
2,4-Dihydroxybenzaldehyde oxime (DHBO) is an organic compound featuring a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, and an oxime (-CH=N-OH) group. jacsdirectory.comontosight.ai This unique arrangement of functional groups imparts a versatile reactivity profile to the molecule. The presence of the hydroxyl groups and the oxime functionality allows DHBO to participate in a variety of chemical reactions, including condensation reactions, nucleophilic substitutions, and the formation of metal complexes. jacsdirectory.comontosight.airesearchgate.net
The hydroxyl groups on the benzene ring contribute to the compound's ability to form hydrogen bonds, which influences its solubility and reactivity. ontosight.ai The oxime group, being a derivative of an aldehyde, can undergo reactions typical of this functional class. ontosight.ai Furthermore, the interplay between the hydroxyl and oxime groups can lead to enhanced or unique chemical behaviors. jacsdirectory.com Research has shown that DHBO can act as a ligand, coordinating with transition metal ions to form stable complexes. jacsdirectory.comresearchgate.net These metal complexes often exhibit enhanced catalytic and biological properties compared to the free ligand. jacsdirectory.comresearchgate.net
Role of Hydroxyl and Oxime Functional Groups in Chemical Transformations
The chemical behavior of this compound is largely dictated by its hydroxyl and oxime functional groups. jacsdirectory.com The two hydroxyl groups on the aromatic ring are electron-donating, which activates the ring towards electrophilic substitution reactions. They also play a crucial role in the molecule's ability to chelate with metal ions, often acting as one of the coordination sites. researchgate.net The acidity of the phenolic hydroxyl groups allows for deprotonation, which can be important in various reaction mechanisms.
The oxime functional group (-CH=N-OH) is a key player in the reactivity of DHBO. ontosight.ai It can undergo several types of transformations:
Hydrolysis: Like other oximes, DHBO can be hydrolyzed back to the parent aldehyde (2,4-dihydroxybenzaldehyde) and hydroxylamine (B1172632), typically under acidic conditions. wikipedia.org
Reduction: The oxime group can be reduced to form the corresponding amine, 2,4-dihydroxybenzylamine. wikipedia.org
Rearrangement: Under certain conditions, oximes can undergo the Beckmann rearrangement to form amides. wikipedia.org
Dehydration: Treatment with dehydrating agents can convert the oxime group into a nitrile. wikipedia.org
Coordination: The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, making DHBO an effective ligand in coordination chemistry. jacsdirectory.comresearchgate.net
The synergistic effect of both hydroxyl and oxime groups allows DHBO to act as a bidentate or potentially tridentate ligand, forming stable chelate rings with metal ions. This chelation is fundamental to its catalytic applications. researchgate.net
Catalytic Applications in Organic Transformations
Transition metal complexes of this compound have demonstrated significant promise as catalysts in various organic transformations. jacsdirectory.comresearchgate.net The coordination of the metal ion to the DHBO ligand can enhance the metal's catalytic activity and selectivity. researchgate.net
Oxidation Reactions
Complexes of DHBO with transition metals have been explored as catalysts for oxidation reactions in organic synthesis. jacsdirectory.comresearchgate.net The specific catalytic activity depends on the metal center and the reaction conditions. These complexes can facilitate the oxidation of various substrates, although detailed mechanistic studies for DHBO complexes in specific oxidation reactions are an ongoing area of research.
Reduction Reactions
Similarly, metal complexes of DHBO are being investigated for their potential in catalytic reduction reactions. jacsdirectory.comresearchgate.net The ligand framework can influence the redox potential of the metal center, thereby tuning its reactivity for specific reduction processes.
Mechanisms of Metal-Complex Catalysis (e.g., Fenton-type reactions)
The catalytic activity of metal complexes of DHBO, particularly in reactions involving reactive oxygen species, can be understood in the context of Fenton-type chemistry. In a general Fenton-type mechanism involving an iron complex of DHBO, the following steps can be proposed:
Activation: The Fe(II)-DHBO complex reacts with hydrogen peroxide to generate a hydroxyl radical (•OH) and a Fe(III)-DHBO complex. Fe(II)-DHBO + H₂O₂ → Fe(III)-DHBO + •OH + OH⁻
Substrate Oxidation: The highly reactive hydroxyl radical then oxidizes the organic substrate. Substrate + •OH → Oxidized Substrate + H₂O
Regeneration: The Fe(III)-DHBO complex can be reduced back to the Fe(II) state by another molecule of hydrogen peroxide or a suitable reducing agent, thus completing the catalytic cycle. Fe(III)-DHBO + H₂O₂ → Fe(II)-DHBO + •OOH + H⁺
This proposed mechanism highlights the role of the metal complex in facilitating the generation of reactive species for organic transformations. The specific efficiency and pathway can be influenced by the structure of the DHBO ligand and the nature of the metal ion. jacsdirectory.com
Derivatization Reactions and Functional Group Transformations
The hydroxyl and oxime groups of this compound provide reactive sites for various derivatization reactions, allowing for the synthesis of new compounds with potentially interesting properties.
Alkylation and Acylation: The phenolic hydroxyl groups can be alkylated or acylated to form ethers and esters, respectively. For instance, regioselective mono-benzylation of the parent aldehyde, 2,4-dihydroxybenzaldehyde, has been reported. chemicalbook.comsigmaaldrich.com
Condensation Reactions: The parent aldehyde, 2,4-dihydroxybenzaldehyde, readily undergoes condensation reactions with compounds containing active methylene (B1212753) groups or with hydrazides to form hydrazones. chemicalbook.comsigmaaldrich.com For example, it reacts with isonicotinic acid hydrazide to produce 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone. chemicalbook.comsigmaaldrich.com
Schiff Base Formation: The parent aldehyde can also react with primary amines to form Schiff bases. sbmu.ac.ir These Schiff bases and their metal complexes have been a subject of study. sbmu.ac.ir
Oxime to Nitrile Conversion: The oxime group can be dehydrated to a nitrile functional group. wikipedia.org
Beckmann Rearrangement: The oxime can undergo the Beckmann rearrangement to yield a substituted amide. wikipedia.org
These derivatization reactions are crucial for modifying the properties of DHBO and for synthesizing more complex molecules for various applications.
Interactive Data Tables
Table 1: Key Reactions of the Oxime Functional Group
| Reaction Type | Reagents | Product Functional Group | Reference |
| Hydrolysis | Inorganic Acids | Aldehyde | wikipedia.org |
| Reduction | Sodium Metal, Hydrides | Amine | wikipedia.org |
| Dehydration | Acid Anhydrides | Nitrile | wikipedia.org |
| Rearrangement | Acid Catalysis | Amide | wikipedia.org |
Table 2: Derivatization Reactions of the Parent Aldehyde (2,4-Dihydroxybenzaldehyde)
| Reaction Type | Reactant | Product Type | Reference |
| Mono-benzylation | Benzyl (B1604629) Halide | Benzyl Ether | chemicalbook.comsigmaaldrich.com |
| Condensation | Isonicotinic Acid Hydrazide | Hydrazone | chemicalbook.comsigmaaldrich.com |
| Schiff Base Formation | Primary Amines | Schiff Base (Imine) | sbmu.ac.ir |
Synthesis of Oxime Ethers
The synthesis of oxime ethers from this compound involves the reaction of the oxime with various electrophiles, typically alkyl or benzyl halides, in the presence of a base. This reaction proceeds via the nucleophilic attack of the oxime oxygen on the electrophilic carbon atom, resulting in the formation of an O-substituted oxime ether.
A general procedure for the synthesis of (E)-2,4-dihydroxybenzaldehyde O-benzyl ethers involves reacting 2,4-dihydroxybenzaldehyde with the corresponding benzyl halide. For instance, (E)-2,4-dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime, (E)-2,4-dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime, and other derivatives have been synthesized using this method. The reaction is typically monitored by thin-layer chromatography (TLC), and the products are purified by methods such as trituration with hexane. mdpi.com
The following table summarizes the synthesis of several (E)-2,4-dihydroxybenzaldehyde O-benzyl oxime derivatives:
| Compound | Starting Material | Yield (%) | Melting Point (°C) |
| (E)-2,4-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime | 2,4-Dihydroxybenzaldehyde | 75 | 123-125 |
| (E)-2,4-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime | 2,4-Dihydroxybenzaldehyde | 54 | 100-102 |
| (E)-2,4-Dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 2,4-Dihydroxybenzaldehyde | 78 | 71-73 |
Table 1: Synthesis of (E)-2,4-Dihydroxybenzaldehyde O-Benzyl Oxime Derivatives. mdpi.com
Another related reaction is the regioselective benzylation of 2,4-dihydroxybenzaldehyde to form 4-benzyloxy-2-hydroxybenzaldehyde. This can be achieved using potassium fluoride (B91410) and benzyl chloride in acetonitrile (B52724), or alternatively with sodium bicarbonate and potassium iodide in acetonitrile. google.com This intermediate can then be converted to the corresponding oxime and subsequently to oxime ethers.
The synthesis of hydrophilic aminooxy linkers, which can then react with aldehydes or ketones to form oxime ethers, has also been explored. These linkers often contain a polyethylene (B3416737) glycol (PEG) chain to enhance water solubility. The aminooxy group reacts chemoselectively with carbonyl compounds under mild aqueous conditions, often catalyzed by aniline (B41778) or other aromatic amines, to form a stable oxime linkage. nih.govbroadpharm.com
Reactions with Hydrazines and Aminooxy Compounds (e.g., 2,4-Dinitrophenylhydrazine)
This compound, like other oximes, can undergo further reactions. However, the more common and well-documented reactions involve the parent aldehyde, 2,4-dihydroxybenzaldehyde, reacting with hydrazines and aminooxy compounds. These reactions are fundamental in the formation of hydrazones and oximes, respectively. nih.govyoutube.com
The reaction of an aldehyde or ketone with a hydrazine (B178648) derivative, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), results in the formation of a 2,4-dinitrophenylhydrazone. khanacademy.orgresearchgate.net This reaction is historically significant as a diagnostic test for aldehydes and ketones, often producing a colored precipitate. youtube.comkhanacademy.org For example, the reaction of 2,4-dihydroxybenzaldehyde with 2,4-DNPH yields 2,4-dihydroxybenzaldehyde-2,4-dinitrophenylhydrazone. researchgate.net The hydrazone skeleton in these compounds is often planar, stabilized by intramolecular hydrogen bonds. researchgate.net
The general mechanism for hydrazone and oxime formation involves a proton-catalyzed attack of the nucleophile (hydrazine or aminooxy compound) on the carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a tetrahedral intermediate (a hemiaminal or its equivalent). Subsequent dehydration, involving the protonation of the hydroxyl group and elimination of water, leads to the final hydrazone or oxime product. nih.gov
The reaction of aldehydes and ketones with aminooxy compounds (RONH₂) is known as oximation and produces a stable oxime ether linkage. louisville.edu This reaction is chemoselective and can be performed under mild conditions in various solvents, including water. louisville.edu The stability of the resulting oxime linkage is a key feature, making it more stable than the corresponding imine or hydrazone. broadpharm.comnih.gov
The following table summarizes the reaction of 2,4-dihydroxybenzaldehyde with 2,4-dinitrophenylhydrazine:
| Reactants | Product |
| 2,4-Dihydroxybenzaldehyde and 2,4-Dinitrophenylhydrazine | 2,4-Dihydroxybenzaldehyde-2,4-dinitrophenylhydrazone |
Table 2: Reaction of 2,4-Dihydroxybenzaldehyde with 2,4-Dinitrophenylhydrazine. researchgate.net
Kinetic Studies of Derivatization Processes
Kinetic studies of the derivatization of aldehydes and ketones, including the formation of oximes and hydrazones, are crucial for understanding reaction mechanisms and optimizing reaction conditions. The rate of these reactions is influenced by several factors, including pH, the nature of the reactants, and the presence of catalysts.
The formation of oximes and hydrazones is a reversible process, and the stability of the resulting C=N bond can be fine-tuned. The hydrolysis of these compounds, the reverse reaction, is initiated by the protonation of the imine nitrogen. Mechanistic studies have shown that the stability of the conjugate is influenced by the inductive effects of the group attached to the imine-forming nitrogen. nih.gov
For oximation reactions, the rate can be significantly accelerated by catalysts. Aniline and its derivatives are commonly used catalysts for oxime formation under mild aqueous conditions. nih.govbroadpharm.com The reaction is most efficient in neutral to slightly acidic conditions (pH 6.5-7.5). broadpharm.com Mild heating can also be employed to improve the reaction rate and yield. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for the theoretical study of organic compounds and metal complexes due to its balance of accuracy and computational cost. researchgate.netresearchgate.net It is widely used to predict the stereochemical structures and electronic properties of molecules like 2,4-Dihydroxybenzaldehyde (B120756) oxime and its derivatives. researchgate.net
DFT calculations are instrumental in predicting the electronic properties of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.comresearchgate.net The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity; a larger gap suggests greater stability. mdpi.com For instance, in a study of 4-hydroxybenzaldehyde, a related compound, the HOMO-LUMO energy gap was calculated to be approximately 5.01 eV, indicating significant chemical stability. mdpi.com
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential across the molecule, identifying regions of electron richness and deficiency. biointerfaceresearch.commdpi.com Negative regions (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while positive regions (blue) indicate low electron density and are prone to nucleophilic attack. biointerfaceresearch.commdpi.com In studies of similar hydroxybenzaldehydes, electron-rich areas are typically found around the oxygen atoms of the carbonyl and hydroxyl groups. mdpi.com
The stability and reactivity of 2,4-Dihydroxybenzaldehyde oxime and its potential complexes can be effectively analyzed using DFT. The Frontier Molecular Orbital (FMO) calculations, which focus on the HOMO and LUMO, are fundamental to understanding chemical reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap provides insights into charge transfer possibilities within the molecule. biointerfaceresearch.com
DFT calculations can also elucidate the reactivity of related Schiff bases derived from 2,4-dihydroxybenzaldehyde. researchgate.net For example, the DFT/B3LYP method is employed to determine the chemical reactivity and the selection of active sites within a molecular system. researchgate.net The ability of the oxime group to form stable complexes with metal ions can significantly influence various biochemical pathways, a process that can be modeled and understood through computational analysis.
DFT is a valuable method for elucidating complex reaction mechanisms by mapping potential energy surfaces and identifying transition states. This allows for a detailed analysis of reaction pathways, such as those involved in the synthesis of this compound from 2,4-Dihydroxybenzaldehyde and hydroxylamine (B1172632). chemicalbook.com While specific transition state analyses for this exact reaction are not detailed in the provided literature, the methodology is standard in computational chemistry. For example, DFT can be used to study the Vilsmeier-Haack reaction, a process sometimes used to synthesize hydroxybenzaldehydes, by modeling intermediates and transition states to understand the reaction's regioselectivity and efficiency at low temperatures. google.com This type of analysis provides a theoretical foundation for optimizing reaction conditions to maximize yield and purity. google.com
A primary output of DFT calculations is the optimized molecular geometry, which provides the most stable three-dimensional arrangement of atoms. From this geometry, precise molecular parameters such as bond lengths and bond angles can be determined. researchgate.net These theoretical values can be compared with experimental data, often from X-ray crystallography, to validate the computational model. For example, calculations on related molecules using the B3LYP/6-311++G(d,p) level of theory have shown good agreement between calculated and experimental geometric parameters. researchgate.net
Below is an illustrative table of the kind of data that can be generated for molecular parameters from DFT calculations.
| Parameter | Calculated Value (Å or °) | Methodology |
|---|---|---|
| C-O (hydroxyl) Bond Length | 1.342 | B3LYP/6-311++G(d,p) |
| C=N (oxime) Bond Length | ~1.28 | DFT Calculation |
| N-O (oxime) Bond Length | ~1.41 | DFT Calculation |
| C-C-N Bond Angle | ~121 | DFT Calculation |
| C-N-O Bond Angle | ~111 | DFT Calculation |
Note: The values presented are representative and based on calculations for structurally similar compounds. The exact parameters for this compound would require a specific DFT calculation.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net
Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. Functionals are often categorized on "Jacob's Ladder," where each rung represents an increasing level of complexity and, often, accuracy. youtube.com Common functionals include:
LDA (Local Density Approximation): Depends only on the electron density.
GGA (Generalized Gradient Approximation): Includes the gradient of the density.
Hybrid Functionals: Mix a portion of the exact Hartree-Fock exchange with a GGA functional. B3LYP is a widely used hybrid functional that provides a good compromise between accuracy and cost for many organic systems. researchgate.netmdpi.com Other advanced functionals include M06-2X and ωB97X-D. researchgate.net
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The size and type of basis set affect the accuracy and computational cost. youtube.com
Pople Basis Sets (e.g., 6-31G, 6-311++G(d,p)): These are split-valence basis sets, meaning they use multiple functions to describe valence orbitals, providing flexibility for the electron density to adjust within a molecule. wikipedia.org The additions of 'd,p' denote polarization functions, which allow for orbital distortion, and '++' indicates diffuse functions, which are important for describing anions and non-covalent interactions. youtube.com
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These sets (double-zeta, triple-zeta, etc.) are designed to systematically converge towards the complete basis set limit. gaussian.com Augmenting these with diffuse functions (aug-cc-pVDZ) is also common. gaussian.com
The selection often involves a trade-off: larger basis sets and more complex functionals yield higher accuracy but demand significantly more computational resources. researchgate.netyoutube.com A common approach is to use a moderate level of theory, such as B3LYP with a double-zeta basis set like 6-31G(d), for geometry optimization, followed by a more accurate single-point energy calculation with a larger basis set.
| Parameter Type | Common Examples | Purpose/Description |
|---|---|---|
| Functionals | B3LYP, PBE1PBE, M06-2X, ωB97X-D | Approximates the exchange-correlation energy term in DFT. researchgate.netbiointerfaceresearch.com |
| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ, Def2-TZVP | A set of functions used to build molecular orbitals. researchgate.netwikipedia.org |
| Modifications | Polarization functions (d,p), Diffuse functions (+) | Improve the flexibility of the basis set for more accurate descriptions of bonding and electron density. youtube.com |
Molecular Modeling and Dynamics Simulations
Beyond static DFT calculations, molecular modeling encompasses a range of techniques to simulate the behavior of molecules. For compounds with potential biological activity, molecular docking and molecular dynamics (MD) simulations are particularly valuable. nih.gov
Molecular Docking is used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This helps in understanding the binding mode and estimating the strength of the interaction. For example, Schiff bases derived from related aldehydes have been studied via docking to understand their interaction with DNA or enzymes. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations provide insights into the time-dependent behavior of molecular systems. An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecule over time. This can be used to assess the stability of a ligand-protein complex predicted by docking, providing a more dynamic and realistic view of the molecular interactions. nih.gov
Simulation of Solvation Effects
Computational studies employing Density Functional Theory (DFT) have been instrumental in understanding the reactivity of 2,4-dihydroxybenzaldehyde, the precursor to its oxime, in various chemical reactions. One notable study investigated the lack of reactivity of 2,4-dihydroxybenzaldehyde in the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinthiones. mdpi.com This research utilized the B3LYP/6-31++G(d,p) level of theory to model the reaction pathways. mdpi.com
The study revealed that the presence of the hydroxyl group at the ortho position (position 2) of the aromatic ring significantly increases the activation energy of the slowest step in the reaction pathway by approximately 150 kJ/mol. mdpi.com This increased energy barrier effectively hinders the condensation reaction, explaining the experimentally observed lack of reactivity. mdpi.com Natural Bond Orbital (NBO) calculations further suggested that the determinant steps involve the simultaneous polarization of the carbonyl group and its protonation. mdpi.com The activation enthalpy values indicated that the nucleophilic attack on 2,4-dihydroxybenzaldehyde occurs much later compared to 4-hydroxybenzaldehyde, which does not have the ortho-hydroxyl group. mdpi.com These findings underscore the profound influence of the molecular structure and, by extension, the solvation environment on the reactivity of 2,4-dihydroxybenzaldehyde.
Investigation of Ligand-Biomolecule Interactions
The interaction of this compound derivatives with biological macromolecules has been a subject of significant computational investigation, particularly in the context of drug design and discovery. These studies often employ molecular docking and molecular dynamics (MD) simulations to elucidate the binding modes and affinities of these ligands with their target proteins.
For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been synthesized and their interactions with DNA and various enzymes have been computationally analyzed. researchgate.net Molecular docking studies of these Schiff bases with DNA revealed that most of them exhibit favorable binding energies, suggesting efficient interaction. researchgate.net The calculated negative Gibbs free energy (ΔG) values for the formation of the Schiff base-DNA complexes indicated the thermodynamic feasibility of these binding events. researchgate.net
In another study, O-benzyl oxime derivatives of 2,4-dihydroxybenzaldehyde were investigated as potential dual-acting agents targeting aldose reductase and oxidative stress. mdpi.com Molecular dynamics simulations were performed to understand the interactions and inhibitory mechanisms of these ligands. mdpi.com Principal component analysis (PCA) was utilized to identify the correlated motions within the aldose reductase C-α atoms upon ligand binding, providing insights into the dynamic nature of the ligand-protein interaction. mdpi.com
Furthermore, computational analyses have been used to predict and rationalize the inhibitory activities of 2,4-dihydroxybenzaldehyde-based Schiff bases against acetylcholinesterase and butyrylcholinesterase. researchgate.net The docking studies showed good correlation with experimental results, highlighting favorable interaction patterns within the active sites of these enzymes. researchgate.net
Computational Studies of Catalytic Behavior
Computational methods have been pivotal in exploring the catalytic potential of oxime-containing compounds, including derivatives related to this compound. While direct computational studies on the catalytic behavior of this compound itself are not extensively documented in the provided results, broader research on oximes provides a framework for understanding their potential catalytic activity.
A study on dual-acting oximes designed for the decontamination of reactive organophosphates (OPs) showcases the use of computational approaches in this area. nih.gov This research, while not directly on this compound, demonstrates how computational analysis can be used to understand and predict the catalytic efficiency of oximes in hydrolyzing O-phosphorylated serine residues in enzymes like acetylcholinesterase. nih.gov The study highlights the role of the nucleophilic oxime in this catalytic hydrolysis. nih.gov
Furthermore, a theoretical study on the Biginelli reaction involving 2,4-dihydroxybenzaldehyde provides indirect insights into its catalytic involvement. mdpi.com The computational modeling explained the lack of reactivity of 2,4-dihydroxybenzaldehyde, which was experimentally observed even when different catalysts were used. mdpi.com This demonstrates the power of computational chemistry in understanding reaction mechanisms and the role of potential catalysts, or lack thereof.
Geometrical Optimization Studies (e.g., PM3 Method for Polymers)
While specific geometrical optimization studies on polymers derived from this compound using the PM3 method were not found in the provided search results, related research on polymers from similar phenolic aldehydes provides a basis for understanding this type of computational analysis.
For example, a study on a terpolymer synthesized from 2,4-dihydroxybenzoic acid, melamine, and formaldehyde (B43269) utilized computational methods to calculate thermodynamic and kinetic parameters. researchgate.net Although this study does not use the PM3 method specifically, it highlights the application of computational chemistry in characterizing polymer structures and properties.
Polymer Chemistry of 2,4 Dihydroxybenzaldehyde Oxime
Synthesis of 2,4-Dihydroxybenzaldehyde (B120756) Oxime-Formaldehyde Polymeric Materialsias.ac.in
The creation of polymeric materials from 2,4-Dihydroxybenzaldehyde Oxime involves a condensation reaction with formaldehyde (B43269). ias.ac.in The resulting solid products are typically yellow and demonstrate insolubility in water but can be dissolved in solvents such as dimethylformamide (DMF), acetone, and tetrahydrofuran (B95107) (THF). ias.ac.in To ensure purity, the synthesized polymer is subjected to Soxhlet extraction with a solvent like ether to remove any unreacted this compound, followed by reprecipitation from a DMF-water mixture. ias.ac.in
Polymerization Methods and Acid Catalysisias.ac.in
The polymerization of this compound (2,4-DBO) with formaldehyde (F) is typically achieved through a condensation polymerization method. ias.ac.in This reaction is facilitated by the use of an acid catalyst, with oxalic acid being a documented effective catalyst. ias.ac.in The process involves dissolving the 2,4-DBO monomer and the oxalic acid catalyst in water, heating the mixture, and then introducing formaldehyde. The reaction is then allowed to proceed under reflux conditions with constant stirring at a controlled temperature, for instance, between 85-87°C for several hours, to yield the solid polymer product. ias.ac.in
Influence of Monomer Molar Ratios on Polymer Propertiesias.ac.in
The molar ratio of the monomers, this compound and formaldehyde, is a critical factor that influences the properties of the final polymeric material, including its molecular weight. ias.ac.in Research indicates that polymers synthesized using an equimolar proportion of the two reactants tend to exhibit higher molecular weights compared to those synthesized with other ratios. ias.ac.in When formaldehyde is used in proportions greater than the stoichiometric requirement, it generally results in the formation of polymers with lower molecular weights. ias.ac.in
The following table, based on data from experimental studies, illustrates the relationship between monomer feed ratios and the resulting polymer's yield and nitrogen content. ias.ac.in
Table 1: Synthesis Details of 2,4-DBO-F Polymers
Data sourced from Patel, B K & Patel, M M, 1988. ias.ac.in
| Sample Code | Molar Ratio (2,4-DBO:F) | Polymer Yield (%) | Nitrogen Content (%) |
|---|---|---|---|
| 2,4-DBO-F-1 | 1:1.0 | 78 | 7.95 |
| 2,4-DBO-F-2 | 1:1.5 | 72 | 7.60 |
| 2,4-DBO-F-3 | 1:2.0 | 69 | 7.12 |
| 2,4-DBO-F-4 | 1:2.5 | 65 | 6.85 |
Characterization of Polymeric Structuresias.ac.in
The structural and thermal properties of this compound-Formaldehyde polymers are elucidated through various analytical techniques. These methods provide insights into the molecular weight, solution behavior, and thermal stability of the polymeric materials. ias.ac.in
Molecular Weight Determination (Vapor Pressure Osmometry, Gel Permeation Chromatography)ias.ac.inwikipedia.org
The number average molecular weight (Mn) is a fundamental characteristic of a polymer. For this compound-Formaldehyde resins, this has been determined using techniques like Vapor Pressure Osmometry (VPO) and Gel Permeation Chromatography (GPC).
Vapor Pressure Osmometry (VPO) is an experimental technique used for determining a polymer's number average molecular weight. wikipedia.org It operates by measuring the temperature difference arising from the condensation of solvent vapor onto a droplet of a polymer-solvent solution, which has a lower vapor pressure than the pure solvent. wikipedia.org For 2,4-DBO-F polymers, VPO measurements have been conducted in DMF at elevated temperatures (e.g., 71°C). ias.ac.in
Gel Permeation Chromatography (GPC) is another powerful technique for determining the molecular weight distribution of a polymer.
Studies have shown that the molecular weight values obtained from different methods are in good agreement. ias.ac.in As mentioned previously, polymers synthesized from an equimolar ratio of 2,4-DBO and formaldehyde exhibit the highest molecular weights in a series. ias.ac.in
Table 2: Molecular Weight and Viscosity Data for 2,4-DBO-F Polymers
Data sourced from Patel, B K & Patel, M M, 1988. ias.ac.in
| Sample Code | Number Average Molecular Weight (Mn) by VPO | Intrinsic Viscosity [η] (dl/g) |
|---|---|---|
| 2,4-DBO-F-1 | 2475 | 0.085 |
| 2,4-DBO-F-2 | 2150 | 0.072 |
| 2,4-DBO-F-3 | 1820 | 0.061 |
| 2,4-DBO-F-4 | 1510 | 0.053 |
Viscometric Properties of Polymer Solutionsias.ac.in
Viscometric measurements provide information about the size and shape of polymer molecules in solution. These studies are typically carried out using a viscometer, such as an Ubbelohde viscometer, to measure the flow times of polymer solutions at different concentrations. jocpr.com For 2,4-DBO-F polymers, these measurements have been performed in DMF. ias.ac.in By plotting the reduced viscosity against concentration, the intrinsic viscosity [η] can be determined by extrapolating to zero concentration. ias.ac.injocpr.com A direct correlation is observed where polymers with a higher number average molecular weight (Mn) also exhibit a higher intrinsic viscosity. ias.ac.in This relationship is evident in the data presented in Table 2.
Thermal Degradation and Stability Analysis (Thermogravimetric Analysis)ias.ac.in
Thermogravimetric Analysis (TGA) is employed to study the thermal stability and degradation characteristics of polymers. ias.ac.inresearchgate.net The analysis involves heating a sample at a constant rate and measuring the corresponding weight loss as a function of temperature. ncsu.edu
For 2,4-DBO-F polymers, TGA has shown that they are generally stable up to 200°C. ias.ac.in The thermal degradation process occurs in distinct stages. The initial stage of decomposition begins around 200°C and continues up to approximately 350°C, after which the rate of decomposition slows. A more rapid decomposition phase occurs after 350°C, completing at around 500°C, by which point a significant weight loss (83% to 97%) is observed. ias.ac.in The polymer prepared with an equimolar ratio of monomers is reported to be the most thermally stable among the series. ias.ac.in Further analysis of the TGA data, using methods like the Broido method, allows for the determination of kinetic parameters such as the energy of activation for the decomposition process. ias.ac.in
Chelation Ion-Exchange Properties of this compound-Based Polymers
Polymers synthesized through the condensation of this compound (2,4-DBO) and formaldehyde (F) exhibit significant chelation ion-exchange properties. tsijournals.com These 2,4-DBO-F polymers act as polymeric ligands capable of binding various transition metal ions. tsijournals.comias.ac.in The study of these properties is typically conducted using the batch equilibration method, which measures the distribution of a given metal ion between the solid polymer and an aqueous solution over a wide range of pH and ionic strengths. tsijournals.com
The chelation mechanism involves the formation of coordinate bonds with the metal ions. Infrared spectroscopy studies of the metal-polymer complexes reveal that the hydrogen of the phenolic hydroxyl group at the 2-position is replaced by the metal ion. ias.ac.in Furthermore, a shift in the C=N stretching frequency indicates that the nitrogen atom of the oximino group also coordinates with the metal ion, confirming the chelating nature of the polymer. ias.ac.in The amount of metal ions taken up by the polymer is heavily dependent on the pH of the solution, with uptake generally increasing as the pH rises. tsijournals.com However, studies are typically conducted up to a specific pH for each metal to avoid the hydrolysis of the metal ions in the solution. tsijournals.com
The sorption capacity of 2,4-DBO-F polymers for different transition metal ions is influenced by the nature of the metal and the time allowed for equilibrium. The rate at which different metal ions are adsorbed by the polymer varies, which is a critical factor for determining the time required to achieve equilibrium in practical applications. tsijournals.com
Studies have shown that the establishment of equilibrium for different metal ions requires varying amounts of time. For instance, Uranyl (UO₂²⁺) and Iron (Fe³⁺) ions reach equilibrium relatively quickly, while other divalent cations require a longer duration. tsijournals.com In experiments with UO₂²⁺ and Fe³⁺, over 75% of the equilibrium state was achieved within the first hour. tsijournals.com The time required to reach equilibrium for various metal ions is detailed in the table below.
Table 1: Time to Reach Equilibrium for Metal Ion Sorption
| Metal Ion | Time for Equilibrium |
|---|---|
| UO₂²⁺ | > 3 hours |
| Fe³⁺ | > 3 hours |
| Cu²⁺ | ~ 6 hours |
| Ni²⁺ | ~ 6 hours |
| Co²⁺ | ~ 7 hours |
| Mn²⁺ | ~ 7 hours |
Data sourced from Patel, B. K., & Patel, M. M. (1988). tsijournals.com
A key characteristic of 2,4-DBO-F polymers is their selective affinity for certain metal cations over others. This selectivity is crucial for applications such as the separation and removal of specific heavy metals from industrial effluents. tsijournals.comias.ac.in
Research has demonstrated a clear preference in the uptake of various metal ions. The polymer exhibits the highest selectivity for uranyl (UO₂²⁺) ions. The established order of selectivity for the metal ion uptake is as follows: UO₂²⁺ > Fe³⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺ tsijournals.com
The high selectivity for UO₂²⁺ and Fe³⁺ is a notable feature of these polymers. The preference for Cu²⁺ and Ni²⁺ over Co²⁺ and Mn²⁺ is also consistently observed. The lower distribution ratios for Co²⁺ and Mn²⁺, particularly in the pH range of 4 to 6, are attributed to the lower stability constants and weaker ligand stabilization energies of their respective metal complexes. tsijournals.com The comparatively lower distribution ratio for Fe³⁺ compared to UO₂²⁺ may be a result of steric hindrance effects within the polymer matrix. tsijournals.com
Synthesis and Properties of Metal Polychelates
Beyond their use as ion-exchange resins, 2,4-DBO-F polymers can be used as polymeric ligands to synthesize solid metal polychelates. These are coordination polymers where metal ions are structurally integrated into the polymer backbone. ias.ac.in
The synthesis of these polychelates is typically achieved by reacting the 2,4-DBO-F polymer, dissolved in a suitable solvent mixture like DMF-methanol, with a solution of a metal salt (e.g., metal acetate). ias.ac.in The resulting solid product is a colored, amorphous polychelate that can be isolated, washed, and dried. ias.ac.in Elemental analysis of these polychelates consistently indicates a metal-to-ligand (M:L) ratio of 1:2, meaning one metal ion is complexed by two repeating units of the polymer ligand. ias.ac.in
These polychelates have been prepared with a variety of transition metals, and their properties have been characterized using spectroscopic and magnetic methods to determine their structure and geometry.
Table 2: Properties of Metal Polychelates Derived from 2,4-DBO-F Polymer
| Metal Ion | Magnetic Moment (B.M.) | Proposed Geometry |
|---|---|---|
| Cu(II) | 1.89 | Octahedral |
| Ni(II) | 3.25 | Octahedral |
| Co(II) | 3.83 | Tetrahedral |
| Oxovanadium(IV) | 1.75 | Octahedral |
| Dioxouranium(VI) | Diamagnetic | Not specified |
Data sourced from Patel, B. K., & Patel, M. M. (1990). ias.ac.in
The magnetic moment data provide insight into the electronic structure and geometry of the metal centers. For example, the magnetic moment for the Co(II) polychelate is consistent with a tetrahedral environment, while the values for Cu(II), Ni(II), and oxovanadium(IV) suggest octahedral geometries. ias.ac.in Infrared spectra of the oxovanadium(IV) and dioxouranium(VI) polychelates show characteristic sharp bands corresponding to the V=O (at 970 cm⁻¹) and U=O (at 925 cm⁻¹) stretching modes, respectively. ias.ac.in
Biological Activity and Molecular Interactions of 2,4 Dihydroxybenzaldehyde Oxime and Its Complexes
Antimicrobial Properties (In Vitro Studies)
2,4-Dihydroxybenzaldehyde (B120756) oxime and its metal complexes have demonstrated notable antimicrobial activity against a spectrum of pathogenic bacteria and fungi. The introduction of a metal ion into the molecular structure often enhances the antimicrobial efficacy of the parent oxime.
Antibacterial Activity
Schiff bases and their metal complexes derived from 2,4-dihydroxybenzaldehyde have been evaluated for their in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria. One study synthesized a Schiff base by condensing 2,4-dihydroxybenzaldehyde with α-naphthylamine and subsequently formed complexes with Copper(II), Nickel(II), and Zinc(II). The antibacterial activity of these compounds was tested using the well-diffusion method against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). The results indicated that all the metal complexes exhibited stronger antibacterial activity than the free Schiff base ligand. This enhancement in activity is often attributed to the chelation theory, which suggests that the chelation of the metal ion to the ligand reduces the polarity of the metal ion, thereby increasing the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid membrane of the microorganism.
Another study investigated bivalent transition metal complexes of a Schiff base derived from 2,4-dihydroxybenzaldehyde and 2-picolylamine. journalajst.com These complexes of Cobalt(II), Nickel(II), Copper(II), and Zinc(II) were screened for their antibacterial activity against Escherichia coli, Klebsiella pneumoniae (Gram-negative), Bacillus cereus, and Staphylococcus aureus (Gram-positive). journalajst.com Among the tested complexes, the copper complex demonstrated the highest activity. journalajst.com The proposed mechanism for the antibacterial action of such metal complexes involves the disruption of the cell's respiration process and the blockage of protein synthesis, which ultimately restricts the growth of the organisms.
Table 1: In Vitro Antibacterial Activity of 2,4-Dihydroxybenzaldehyde Derivatives
| Compound/Complex | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Schiff base of 2,4-dihydroxybenzaldehyde and α-naphthylamine | Staphylococcus aureus | Active | |
| Bacillus subtilis | Active | ||
| Escherichia coli | Active | ||
| Pseudomonas aeruginosa | Active | ||
| Cu(II), Ni(II), Zn(II) complexes of the Schiff base | Staphylococcus aureus | More active than ligand | |
| Bacillus subtilis | More active than ligand | ||
| Escherichia coli | More active than ligand | ||
| Pseudomonas aeruginosa | More active than ligand | ||
| Co(II), Ni(II), Cu(II), Zn(II) complexes of 2,4-dihydroxybenzaldehyde-2-picolylamine | Escherichia coli | Active | journalajst.com |
| Klebsiella pneumoniae | Active | journalajst.com | |
| Bacillus cereus | Active | journalajst.com | |
| Staphylococcus aureus | Active | journalajst.com | |
| Copper complex of 2,4-dihydroxybenzaldehyde-2-picolylamine | E. coli, K. pneumoniae, B. cereus, S. aureus | Highest activity among the tested complexes | journalajst.com |
Antifungal Activity
In addition to their antibacterial properties, metal complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde have also shown promising antifungal activity. The aforementioned Cu(II), Ni(II), and Zn(II) complexes of the Schiff base from 2,4-dihydroxybenzaldehyde and α-naphthylamine were tested against the fungi Aspergillus niger, Aspergillus flavus, and Rhizoctonia bataticola. The study found that all the metal complexes displayed more potent antifungal activity compared to the free ligand. The increased lipophilicity of the complexes, as explained by the chelation theory, is also believed to be a key factor in their enhanced antifungal action, as it allows for better penetration through the fungal cell membrane.
Table 2: In Vitro Antifungal Activity of Metal Complexes of a 2,4-Dihydroxybenzaldehyde-derived Schiff Base
| Complex | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Cu(II) complex | Aspergillus niger | More active than ligand | |
| Aspergillus flavus | More active than ligand | ||
| Rhizoctonia bataticola | More active than ligand | ||
| Ni(II) complex | Aspergillus niger | More active than ligand | |
| Aspergillus flavus | More active than ligand | ||
| Rhizoctonia bataticola | More active than ligand | ||
| Zn(II) complex | Aspergillus niger | More active than ligand | |
| Aspergillus flavus | More active than ligand | ||
| Rhizoctonia bataticola | More active than ligand |
Anticancer Potential (In Vitro Studies)
The anticancer potential of 2,4-dihydroxybenzaldehyde oxime and its derivatives has been an area of active research. researchgate.net A study on various dihydroxybenzene derivatives, including dihydroxybenzaldoxime isomers, investigated their effects on cell growth and in vivo antitumor activity against L1210 murine leukemia. nih.gov The findings suggested a correlation between the potent inhibitory effect of 3,4-dihydroxybenzaldoxime on ribonucleotide reductase activity and its significant antitumor activity. nih.gov While this study focused on a different isomer, it highlights the potential of dihydroxybenzaldoximes as a class of compounds with anticancer properties.
Metal complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde have also been explored for their cytotoxic effects on cancer cell lines. researchgate.net The chelation of metal ions can significantly influence the biological activity of the organic ligand, often leading to enhanced anticancer properties. researchgate.net
Enzyme Inhibition Studies (e.g., DXP Synthase Inhibition)
Derivatives of benzaldoxime have been identified as inhibitors of key enzymes in metabolic pathways, presenting a promising avenue for the development of novel therapeutic agents. A notable example is the inhibition of 1-Deoxy-D-xylulose-5-phosphate synthase (DXPS), a critical enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in many pathogenic bacteria. nih.gov
Research on trihydroxybenzaldoximes has shown that these compounds act as reversible, low-micromolar inhibitors of DXPS. johnshopkins.edu Mechanistic studies revealed that these inhibitors are competitive with respect to D-glyceraldehyde 3-phosphate (D-GAP) and uncompetitive or noncompetitive against pyruvate, suggesting they bind after the formation of the enzyme-lactyl-ThDP complex. nih.govjohnshopkins.edu Further investigation into the mechanism of inhibition by trihydroxybenzaldoximes demonstrated that they function as redox cycling inhibitors. nih.gov The catechol moiety of the inhibitor undergoes oxidation, and the oxidized form induces the decarboxylation of the lactyl-ThDP intermediate. nih.gov The oxime moiety then accepts electrons from the resulting carbanion. nih.gov These findings provide valuable insights into the potential of benzaldoxime derivatives, including this compound, as inhibitors of DXPS and as a basis for the development of new antimicrobial agents targeting isoprenoid biosynthesis. johnshopkins.edu
Investigation of Ligand-Biomolecule Interactions and Modulation of Biological Processes
The biological activity of this compound and its complexes is intrinsically linked to their interactions with biomolecules. Studies on metal complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde have explored their ability to bind to and cleave DNA.
In one such study, bivalent transition metal complexes of a Schiff base formed from 2,4-dihydroxybenzaldehyde and 2-picolylamine were investigated for their DNA binding properties using UV-Visible spectrophotometry. journalajst.com The results indicated that the copper complex exhibited the strongest binding affinity for DNA among the tested complexes. journalajst.com Another investigation into new transition metal complexes of a Schiff base derived from 2,4-dihydroxybenzaldehyde and benzoylhydrazone also explored their DNA binding and cleavage activities. researchgate.net The DNA binding properties were studied using electronic spectroscopy, and DNA cleavage was assessed through gel electrophoresis. researchgate.net The oxovanadium(IV) complex, in particular, demonstrated significant oxidative cleavage of DNA. researchgate.net These interactions with DNA suggest a potential mechanism for the antimicrobial and anticancer activities of these compounds, as the binding and cleavage of DNA can interfere with essential cellular processes such as replication and transcription.
Molecular docking studies have also been employed to predict and analyze the interactions between Schiff bases derived from 2,4-dihydroxybenzaldehyde and biological targets. researchgate.net These computational methods provide insights into the binding modes and affinities of the ligands with receptors, which can aid in the rational design of more potent bioactive compounds. mdpi.com
Applications of 2,4 Dihydroxybenzaldehyde Oxime and Its Derivatives in Advanced Fields
Catalysis in Organic Synthesis
Transition metal complexes of 2,4-Dihydroxybenzaldehyde (B120756) oxime and its derivatives have emerged as promising catalysts in organic synthesis. dntb.gov.ua These complexes often exhibit enhanced catalytic activities compared to the free ligand, particularly in oxidation and reduction reactions. dntb.gov.ua The fundamental structure of salicylaldoxime (B1680748), a related compound, allows for the formation of stable chelate compounds with metal ions like palladium(II), which are then explored for their catalytic potential. sigmaaldrich.comresearchgate.net
Schiff base complexes, which can be formed from derivatives of 2,4-Dihydroxybenzaldehyde, are particularly notable for their catalytic properties in a wide array of biological systems and industrial processes. chemicalbook.com These metal-Schiff base complexes have demonstrated utility as catalysts in various organic transformations. chemicalbook.com The development of new synthetic methods, including greener approaches, has further facilitated the production and exploration of these oxime-based catalysts. dntb.gov.ua
Environmental Remediation Technologies
The unique structural features of 2,4-Dihydroxybenzaldehyde oxime and its derivatives make them effective agents for environmental remediation, particularly for the removal of contaminants from water sources.
Heavy Metal Removal from Aqueous Solutions
This compound and related salicylaldoximes are effective chelating agents for various heavy metal ions, facilitating their removal from aqueous solutions. dntb.gov.uawikipedia.org These compounds can selectively bind with metal ions to form stable complexes that can be easily separated from water. wikipedia.org Salicylaldoxime, for instance, is used in hydrometallurgy as a chelator for extracting metals. wikipedia.org
The efficiency of heavy metal removal is influenced by factors such as pH and the presence of other ions. ijsra.net For example, salicylaldoxime can precipitate copper at a pH of 2.6, while at a pH of 3.3, it also precipitates nickel. wikipedia.org Derivatives of salicylaldehyde (B1680747) have been functionalized onto nanoparticles to create adsorbents with high sorption capacities for various heavy metals.
Table 1: Sorption Capacities of Salicylaldehyde-Modified Adsorbents for Heavy Metal Ions
| Adsorbent Material | Target Metal Ion | Sorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Salicylaldehyde functionalized chitosan (B1678972) nanoparticles | Lead (Pb(II)) | 123.67 | researchgate.net |
| Salicylaldehyde functionalized chitosan nanoparticles | Copper (Cu(II)) | 84.60 | researchgate.net |
| Salicylaldehyde functionalized chitosan nanoparticles | Cadmium (Cd(II)) | 63.71 | researchgate.net |
| Polymer-modified magnetic nanoparticles | Cadmium (Cd(II)) | High | nih.gov |
| Polymer-modified magnetic nanoparticles | Zinc (Zn(II)) | High | nih.gov |
| Polymer-modified magnetic nanoparticles | Lead (Pb(II)) | High | nih.gov |
| Polymer-modified magnetic nanoparticles | Copper (Cu(II)) | High | nih.gov |
Research has demonstrated the effectiveness of these materials in treating real water samples, highlighting their practical potential in environmental cleanup operations. researchgate.net
Adsorption and Degradation of Organic Pollutants
The application of oxime-containing compounds extends to the remediation of organic pollutants. While the direct use of this compound for the degradation of specific organic pollutants is an area of ongoing research, the broader class of organic compounds containing functional groups like hydroxyl and amino groups is known to promote the degradation of pollutants through advanced oxidation processes (AOPs). mdpi.com These processes often involve the generation of highly reactive species, such as hydroxyl radicals, that can break down complex organic molecules. nih.gov
The mechanism of pollutant removal often involves adsorption onto a solid support material, followed by chemical degradation. mdpi.com Materials like biochar, when functionalized with organic molecules containing amine or hydroxyl groups, show enhanced adsorption capabilities for organic contaminants. mdpi.com The degradation of pollutants can be facilitated by systems that generate singlet oxygen, a selective oxidant, which can react with and degrade organic pollutants. nih.gov The development of catalysts for these AOPs, such as those based on zeolitic imidazolate frameworks, is an active area of research for the efficient degradation of organic contaminants. rsc.org
Analytical Chemistry Applications
The ability of this compound and its derivatives to form distinct, often colored, complexes with specific metal ions makes them valuable tools in analytical chemistry.
Development of Chemo- and Biosensors
Derivatives of salicylaldoxime have been successfully employed as ionophores in the construction of ion-selective electrodes (ISEs), a type of chemosensor. These sensors show good response and selectivity for certain metal ions, such as lead (Pb²⁺) and nickel (Ni²⁺). wikipedia.org The principle behind these sensors lies in the selective interaction between the oxime-based ligand and the target analyte, which generates a measurable electrical signal.
Furthermore, oxime-based methods have been developed for the sensitive detection of biological molecules. For instance, a novel blotting method utilizing a biotin-aminooxy probe that forms a stable oxime bond with carbonyl groups on proteins has been developed for the detection of protein carbonylation, a marker of oxidative stress. nih.gov
Reagents for Specific Analyte Detection (e.g., Arsenate Ions)
Salicylaldoximes are utilized as reagents for the spectrophotometric and gravimetric determination of various metal ions. sigmaaldrich.com The formation of a colored precipitate upon reaction with a specific metal ion allows for its quantification. For example, salicylaldoxime forms a greenish-yellow precipitate with copper, which is a basis for its detection. wikipedia.org
While the direct application of this compound for the detection of arsenate ions is not prominently documented, the known chelating properties of oximes with various ions suggest potential for developing new analytical methods. wikipedia.org The versatility of oxime chemistry allows for the synthesis of a wide range of derivatives with tailored selectivities for different analytes. sigmaaldrich.comchemicalbook.com
Advanced Materials Science
This compound is a versatile organic compound that is increasingly recognized for its significant role in the field of advanced materials science. Its unique molecular structure, featuring hydroxyl and oxime functional groups, allows it to serve as a foundational building block for a new generation of functional polymers and coordination complexes. researchgate.net These materials exhibit a range of desirable properties, making them suitable for various high-performance applications. The reactivity of the oxime and the chelating capability of the adjacent hydroxyl groups are central to its utility as a precursor in the synthesis of novel materials with tailored functionalities. researchgate.netias.ac.in
Precursors for Functional Materials
This compound serves as a key monomer in the synthesis of specialized polymers, particularly ion-exchange resins. Through condensation polymerization with aldehydes like formaldehyde (B43269), it forms cross-linked polymer networks. ias.ac.in These polymers are the subject of extensive investigation due to the inherent chelating properties of the parent oxime. ias.ac.in
The synthesis of this compound-formaldehyde (2,4-DBO-F) polymers is typically carried out using an acid catalyst, such as oxalic acid. The molar ratio of the reacting monomers can be varied to control the properties of the resulting polymer, including its molecular weight and thermal stability. ias.ac.in Research has shown that polymers synthesized from equimolar proportions of this compound and formaldehyde tend to have higher molecular weights and, consequently, higher intrinsic viscosities. ias.ac.in Conversely, using an excess of formaldehyde results in polymers with lower molecular weights. ias.ac.in
The thermal stability of these polymers has been evaluated using thermogravimetric analysis (TGA). Generally, 2,4-DBO-F polymers are stable up to 200°C. The thermal degradation process occurs in distinct stages, with an initial slow decomposition from 200°C to 350°C, followed by rapid degradation up to 500°C. ias.ac.in
A significant application of these polymers is in chelation ion-exchange. The batch equilibration method has been employed to study their ability to bind with various metal ions. These studies reveal a high selectivity for certain metal ions, particularly UO₂²⁺ and Fe³⁺, over others like Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺, demonstrating their potential for use in selective metal extraction and environmental remediation. ias.ac.in
Table 1: Synthesis and Properties of this compound-Formaldehyde Polymers
| Molar Ratio (2,4-DBO:F) | Polymer Yield (%) | Molecular Weight (Mn) | Intrinsic Viscosity [η] (dl/g) | Activation Energy (kJ/mol) |
| 1:1 | 91.5 | 3015 | 0.080 | 20.9 |
| 1:2 | 88.2 | 2640 | 0.065 | 18.8 |
| 1:3 | 84.1 | 2210 | 0.052 | 16.7 |
| 1:4 | 80.5 | 1850 | 0.041 | 15.5 |
| 1:5 | 75.3 | 1530 | 0.030 | 14.2 |
Data sourced from studies on the condensation of this compound (2,4-DBO) and formaldehyde (F) in the presence of an oxalic acid catalyst. ias.ac.in
Development of Coordination Polymer Materials
The development of coordination polymers is a rapidly advancing area of materials science, and ligands derived from this compound are valuable components in their construction. Coordination polymers, also known as metal-organic frameworks (MOFs), are materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. nih.govnih.gov
While direct synthesis of coordination polymers with the this compound molecule itself is a subject of ongoing research, its derivatives, particularly azomethines (Schiff bases), are widely used. researchgate.net The 2,4-dihydroxybenzaldehyde moiety is crucial in these ligands. The hydroxyl group at the 2-position often forms an intramolecular hydrogen bond, which can influence the reactivity and geometry of the resulting metal complex. Esterification or other modifications typically occur at the more accessible para-position hydroxyl group. researchgate.net
The synthesis of these coordination polymers can be achieved through various methods, including solvothermal and hydrothermal techniques. nih.govnih.gov These methods involve heating the constituent metal salts and organic ligands in a sealed vessel, allowing for the formation of crystalline polymer structures. nih.gov The resulting materials often exhibit interesting properties, such as high porosity, thermal stability, and potential for applications in catalysis and gas storage. researchgate.netnih.gov
For instance, research into related systems has demonstrated the formation of one-dimensional (1D) chain structures and two-dimensional (2D) layered networks. nih.govnih.gov In a typical coordination polymer, the metal ion (e.g., Mn(II), Ni(II), Cd(II)) is coordinated by nitrogen and oxygen atoms from the organic ligands, resulting in specific geometries like distorted octahedrons. nih.govmdpi.com The choice of metal ion and the specific structure of the organic ligand are critical in determining the final architecture and properties of the coordination polymer. nih.gov The formation of transition metal complexes with ligands derived from this compound is a focal point of research, with potential applications in catalysis and as precursors for other advanced materials. researchgate.net
Table 2: Components and Synthesis of Coordination Polymers
| Component | Role | Example |
| Metal Ion | Central coordinating atom, forming nodes in the polymer network. | Ni(II), Mn(II), Cd(II) nih.govnih.govmdpi.com |
| Organic Ligand | Bridging molecule that connects metal ions. | Derivatives of 2,4-dihydroxybenzaldehyde, Azomethines, Carboxylates nih.govresearchgate.net |
| Synthesis Method | Technique used to facilitate the self-assembly of the polymer. | Solvothermal, Hydrothermal nih.govnih.gov |
| Resulting Structure | The dimensional network formed by the components. | 1D chains, 2D layers, 3D frameworks nih.govnih.gov |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
While traditional methods for synthesizing 2,4-dihydroxybenzaldehyde (B120756) oxime exist, future research will likely focus on developing more efficient and sustainable synthetic routes. Current methods can be effective, with one reported synthesis achieving a 97% yield by reacting 2,4-dihydroxybenzaldehyde with hydroxylamine (B1172632) hydrochloride in an aqueous sodium carbonate solution. chemicalbook.com However, there is always room for improvement.
Future efforts in this area are expected to concentrate on the following:
Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents and reagents, and minimize waste generation, is a key goal in modern chemistry. jacsdirectory.comresearchgate.net For DHBO, this could involve exploring solvent-free reaction conditions or the use of catalysts that can be easily recovered and reused.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates and improve yields for a variety of organic transformations. jacsdirectory.comresearchgate.net Applying microwave irradiation to the synthesis of DHBO could lead to significantly shorter reaction times and increased efficiency.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety. Investigating the synthesis of DHBO in a flow system could lead to a more scalable and efficient production process.
A comparative analysis of existing and potential future synthetic methods is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for 2,4-Dihydroxybenzaldehyde Oxime
| Method | Description | Advantages | Potential Future Improvements |
|---|---|---|---|
| Conventional Synthesis | Reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in a suitable solvent. chemicalbook.com | Well-established, high yields reported. chemicalbook.com | Optimization of reaction conditions, exploration of greener solvents. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the reaction. jacsdirectory.comresearchgate.net | Faster reaction times, potentially higher yields. jacsdirectory.comresearchgate.net | Scale-up studies, investigation of solvent effects. |
| Vilsmeier-Haack Reaction | An alternative route to the precursor, 2,4-dihydroxybenzaldehyde, from resorcinol (B1680541). lookchem.comgoogle.com | Provides an alternative starting point for the synthesis. | Optimization for higher yields and milder conditions. |
Design and Synthesis of Advanced Coordination Complexes with Tunable Properties
A significant area of current and future research involves the coordination chemistry of this compound. The ability of DHBO to act as a ligand and form complexes with various transition metals has opened up a wide range of potential applications. jacsdirectory.comresearchgate.net
Future research in this area will likely focus on:
Systematic Exploration of Metal Ions: While some transition metal complexes of DHBO have been studied, a systematic investigation across the d-block and f-block elements could reveal complexes with novel electronic, magnetic, and catalytic properties.
Mixed-Ligand Complexes: The introduction of secondary ligands into the coordination sphere of a DHBO-metal complex can fine-tune its properties. For example, the inclusion of ligands like 1,10-phenanthroline (B135089) has been shown to influence the biological activity of related complexes. researchgate.net
Supramolecular Assemblies: The design and synthesis of multi-metallic or polymeric structures based on DHBO could lead to materials with interesting host-guest chemistry, porosity, or catalytic activity.
The versatility of DHBO as a ligand is highlighted in Table 2, which showcases some of the coordination complexes that have been synthesized and characterized.
Table 2: Examples of this compound Coordination Complexes and Their Potential
| Metal Ion | Ancillary Ligands | Potential Applications | Reference |
|---|---|---|---|
| Vanadium | Oxo, 1,10-phenanthroline | Catalysis, Biological Activity | researchgate.net |
| Zinc | None | Luminescence, Sensing | researchgate.net |
| Molybdenum | Oxo, Water/Methanol (B129727) | Catalysis | researchgate.net |
| Ruthenium | Triphenylphosphine, Chloride, Water | Catalysis | researchgate.net |
| Palladium | Chloride | Catalysis | researchgate.net |
Refined Computational Modeling for Mechanistic Understanding and Prediction
Computational chemistry plays an increasingly important role in modern chemical research. In the context of this compound, computational modeling can provide valuable insights that complement experimental studies.
Future computational efforts should be directed towards:
Density Functional Theory (DFT) Calculations: DFT is a powerful tool for predicting the geometric and electronic structures of molecules and their transition metal complexes. jacsdirectory.com More advanced DFT studies could be used to predict the spectroscopic properties, reactivity, and potential energy surfaces of reactions involving DHBO.
Molecular Docking Simulations: For applications in drug design, molecular docking can be used to predict the binding affinity and mode of interaction of DHBO and its derivatives with biological targets such as enzymes and receptors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of DHBO derivatives with their observed biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding future synthetic efforts.
Expansion of Applications in Emerging Interdisciplinary Areas
The unique properties of this compound and its metal complexes make them promising candidates for a variety of applications in emerging interdisciplinary fields. jacsdirectory.com
Future research should explore the potential of DHBO in the following areas:
Bioinorganic Chemistry: The study of metal ions in biological systems is a rapidly growing field. The ability of DHBO to form stable metal complexes suggests potential applications in the development of new therapeutic and diagnostic agents. ontosight.ai Research into its antioxidant, anti-inflammatory, and antimicrobial properties is ongoing. ontosight.ai
Materials Science: The self-assembly of DHBO-based coordination polymers or metal-organic frameworks (MOFs) could lead to the development of new materials with applications in gas storage, separation, and catalysis.
Environmental Remediation: The ability of DHBO and its complexes to bind to heavy metal ions suggests their potential use in the remediation of contaminated water and soil. jacsdirectory.comresearchgate.net Further research is needed to develop practical and efficient systems for this purpose.
The diverse potential applications of this compound are summarized in Table 3.
Table 3: Potential Interdisciplinary Applications of this compound
| Field | Specific Application | Underlying Principle | Reference |
|---|---|---|---|
| Pharmaceuticals | Anticancer and antimicrobial agents | The complexation with transition metals can enhance biological activity. jacsdirectory.comresearchgate.net | jacsdirectory.comresearchgate.net |
| Catalysis | Oxidation and reduction reactions | The metal center in DHBO complexes can act as a redox-active site. jacsdirectory.comresearchgate.net | jacsdirectory.comresearchgate.net |
| Environmental Science | Removal of heavy metals and pollutants | The ligand can chelate with metal ions, facilitating their removal. jacsdirectory.comresearchgate.net | jacsdirectory.comresearchgate.net |
| Drug Development | Development of new therapeutic agents | The oxime group is a key feature in some enzyme inhibitors. ontosight.ai | ontosight.ai |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing DHBO, and how do reaction conditions influence yield and purity?
- DHBO is synthesized via condensation of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in an alkaline medium (e.g., NaOH or KOH). Solvent choice (e.g., ethanol, methanol, or water) and temperature (room temperature to 60°C) significantly impact yield . Purification often involves recrystallization or column chromatography. For reproducibility, ensure stoichiometric equivalence (1:1 molar ratio) and monitor pH to avoid overoxidation of the oxime group .
Q. How can spectrophotometric methods determine DHBO's stability and reactivity in aqueous solutions?
- UV-Vis spectroscopy at λmax ~320 nm (dependent on solvent) is used to study DHBO's stability under varying pH (2–12) and temperature. Buffered solutions (e.g., phosphate or carbonate) are recommended to maintain ionic strength. Degradation kinetics can be modeled using first-order rate equations, with hydroxyl radical scavengers (e.g., ascorbic acid) mitigating oxidative decomposition .
Q. What analytical techniques are essential for characterizing DHBO and its derivatives?
- FT-IR : Confirm oxime (-C=N-OH) and phenolic (-OH) stretches at 3200–3400 cm<sup>−1</sup> and 1600–1650 cm<sup>−1</sup>, respectively.
- NMR : <sup>1</sup>H NMR (DMSO-d6) shows phenolic protons at δ 10–12 ppm and oxime protons at δ 8–9 ppm.
- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves tautomeric forms (E/Z isomerism) and hydrogen-bonding networks .
Advanced Research Questions
Q. How do structural modifications of DHBO enhance its coordination chemistry with transition metals?
- DHBO acts as a polydentate ligand, coordinating via phenolic O, oxime N, and aldehyde O atoms. Metal complexes (e.g., Cu(II), Ni(II)) exhibit varied geometries (octahedral, square planar) depending on pH and counterions. For example, Cu-DHBO complexes show improved catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) compared to free DHBO .
Q. What methodologies address contradictions in reported biological activities of DHBO derivatives?
- Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., cell lines, solvent polarity). Standardize protocols using:
- Dose-response curves : IC50 values across multiple cell lines (e.g., MCF-7, HeLa).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the para position) with bioactivity .
Q. How can green chemistry approaches improve DHBO synthesis and reduce environmental impact?
- Microwave-assisted synthesis reduces reaction time (≤30 min vs. 24 hr traditional) and energy use, achieving yields >85%. Solvent-free conditions or biodegradable solvents (e.g., glycerol) minimize waste. Life-cycle assessment (LCA) metrics (E-factor, atom economy) should be prioritized to evaluate sustainability .
Q. What strategies resolve challenges in crystallizing DHBO-metal complexes for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
